4A-Phenyldecahydroquinoline
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Overview
Description
4A-Phenyldecahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines These compounds are characterized by a quinoline core structure that is fully saturated, with a phenyl group attached to the 4A position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4A-Phenyldecahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Strecker reaction, where cyclic -aminonitriles are reacted with Grignard reagents to yield stereoselectively the cis-configured title compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4A-Phenyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are often used.
Major Products: The major products formed from these reactions include various substituted quinolines and fully saturated derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4A-Phenyldecahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4A-Phenyldecahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Phencyclidine (PCP): Known for its CNS activity but with significant side effects.
Ketamine: An analogue of PCP with strong analgesic properties and rapid anesthetic onset.
Angularly Substituted Quinoline Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness: 4A-Phenyldecahydroquinoline is unique due to its specific stereochemistry and the presence of a phenyl group at the 4A position, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4a-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-10-5-4-9-14(15)16-12-6-11-15/h1-3,7-8,14,16H,4-6,9-12H2 |
InChI Key |
XFAJXXOISKYTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCNC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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